molecular formula C8H8Br2O3S B15090877 Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate

Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate

Cat. No.: B15090877
M. Wt: 344.02 g/mol
InChI Key: RTMLUDLEWZQFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms, an ethoxy group, and a carboxylate ester group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method is the bromination of 3-ethoxythiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then esterified with methanol in the presence of a strong acid like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 4,5-diazido-3-ethoxythiophene-2-carboxylate or 4,5-dithiolate-3-ethoxythiophene-2-carboxylate.

    Oxidation: Formation of 4,5-dibromo-3-ethoxythiophene-2-sulfoxide or 4,5-dibromo-3-ethoxythiophene-2-sulfone.

    Reduction: Formation of 4,5-dibromo-3-ethoxythiophene-2-methanol.

Scientific Research Applications

Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex thiophene derivatives.

    Biology: In the study of thiophene-based compounds’ biological activities, such as antimicrobial and anticancer properties.

    Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: In the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the ethoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
  • Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate
  • Methyl 4,5-dibromo-3-aminothiophene-2-carboxylate

Uniqueness

Methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. This group influences the compound’s solubility, reactivity, and interaction with other molecules, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C8H8Br2O3S

Molecular Weight

344.02 g/mol

IUPAC Name

methyl 4,5-dibromo-3-ethoxythiophene-2-carboxylate

InChI

InChI=1S/C8H8Br2O3S/c1-3-13-5-4(9)7(10)14-6(5)8(11)12-2/h3H2,1-2H3

InChI Key

RTMLUDLEWZQFOF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC(=C1Br)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.